molecular formula C26H17BrClNO3 B2756201 N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-phenoxybenzamide CAS No. 307338-54-1

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-phenoxybenzamide

Cat. No.: B2756201
CAS No.: 307338-54-1
M. Wt: 506.78
InChI Key: ACUVZHYPYZFIAE-UHFFFAOYSA-N
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Description

“N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-phenoxybenzamide” is a chemical compound with the molecular formula C15H10BrCl2NO2 . It is also known as 2-bromo-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide . The compound is solid in physical form .


Molecular Structure Analysis

The molecular structure of this compound is determined by its molecular formula, C15H10BrCl2NO2 . The InChI code for this compound is 1S/C15H10BrCl2NO2/c16-8-14(20)19-13-6-5-9(17)7-11(13)15(21)10-3-1-2-4-12(10)18/h1-7H,8H2,(H,19,20) .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 387.06 . It is a solid at room temperature . The compound should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Antitumor Activity

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-phenoxybenzamide and related compounds have been explored for their potential antitumor activities. For instance, phenoxybenzamine hydrochloride, a compound with a similar structure, has shown significant inhibitory effects on the proliferation of glioma cell lines, including U251 and U87MG, in a dose-dependent manner. It reduced the malignancy of glioma in terms of migration and invasion and also suppressed tumorigenic capacity both in vitro and in vivo by inhibiting the TrkB-Akt pathway, indicating a potential mechanism for tumor suppression (Lin et al., 2016).

Synthesis and Crystal Structure

Research into compounds similar to this compound often involves synthesis and characterization to understand their properties and potential applications better. For example, 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide was synthesized and characterized, showing slightly better inhibition than suberoylanilide hydroxamic acid (SAHA) in certain cancer cell lines, which could indicate potential for antitumor applications (He et al., 2014).

Safety and Hazards

This compound is classified as dangerous, with hazard statements H302-H314 indicating that it is harmful if swallowed and causes severe skin burns and eye damage . Precautionary measures include avoiding breathing its mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Properties

IUPAC Name

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H17BrClNO3/c27-18-12-15-24(22(16-18)25(30)21-8-4-5-9-23(21)28)29-26(31)17-10-13-20(14-11-17)32-19-6-2-1-3-7-19/h1-16H,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACUVZHYPYZFIAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)Br)C(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H17BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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